![molecular formula C8H6BrNO B2930364 4-Bromo-3-methylbenzo[d]isoxazole CAS No. 1367947-42-9](/img/structure/B2930364.png)
4-Bromo-3-methylbenzo[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methylbenzo[d]isoxazole is a chemical compound with the molecular formula C8H6BrNO. It has a molecular weight of 212.04 g/mol . This compound is also known by other names such as 4-Bromo-3-methyl-benzo[d]isoxazole and 4-bromo-3-methyl-1,2-benzoxazole .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-methylbenzo[d]isoxazole is 1S/C8H6BrNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3 . The Canonical SMILES is CC1=NOC2=C1C(=CC=C2)Br .Physical And Chemical Properties Analysis
4-Bromo-3-methylbenzo[d]isoxazole has a molecular weight of 212.04 g/mol . It has a computed XLogP3-AA value of 2.8 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass is 210.96328 g/mol . The topological polar surface area is 26 Ų . It has 11 heavy atom count .Wissenschaftliche Forschungsanwendungen
Electrochemically Induced Multicomponent Transformation
One study focused on the electrochemically induced transformation of 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one, resulting in a compound with potential for biomedical applications, particularly in regulating inflammatory diseases. This was supported by docking studies indicating its promising applications in this area (Ryzhkova, Elinson, & Ryzhkov, 2020).
Structure-Property Relationships
Another study explored the thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including bromo-methylbenzoic acids. This research provided valuable data on vapor pressures and melting temperatures, facilitating the development of structure-property correlations and enhancing the understanding of specific interactions in both liquid and solid phases (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Tautomerism Studies
Research on the tautomerism of heteroaromatic compounds, including 4-bromo-3-phenyl-isoxazol-5-ones, sheds light on their structural dynamics in various solvents. This understanding is crucial for the development of new chemical entities with tailored properties for specific applications (Boulton & Katritzky, 1961).
Synthesis and Biological Activity
Another segment of research delves into the synthesis of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles, highlighting their potential in antimicrobial and antitubercular activities. This demonstrates the chemical versatility of isoxazole derivatives and their significance in developing new therapeutic agents (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-3-methylbenzo[d]isoxazole is the BRD4 protein . This protein is associated with various diseases and has been an attractive target for the treatment of cancer and inflammation .
Mode of Action
4-Bromo-3-methylbenzo[d]isoxazole interacts with the BRD4 protein, exhibiting high binding affinity . The compound’s interaction with its target results in significant changes, which are evaluated using a thermal shift assay (TSA) and a peptide competition assay .
Biochemical Pathways
The BRD4 protein plays a crucial role in the regulation of chromatin structure . It binds to the acetylated lysine via its tandem BD1 and BD2 domains . This interaction is part of the regulation process of the acetylation level on histones, which is highly regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs) .
Result of Action
The molecular and cellular effects of 4-Bromo-3-methylbenzo[d]isoxazole’s action are primarily observed in its potent activity against the BRD4 protein . This activity is demonstrated by a peptide competition assay with an IC50 value of 0.21 μM .
Eigenschaften
IUPAC Name |
4-bromo-3-methyl-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTPZDBIOWXAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylbenzo[d]isoxazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.